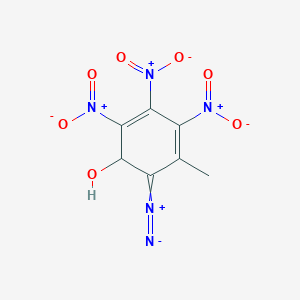
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol
Description
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol is a complex organic compound known for its unique structure and reactivity. This compound features a cyclohexadienone core substituted with diazo, methyl, and trinitro groups, making it a subject of interest in various fields of chemistry and material science.
Properties
CAS No. |
138779-32-5 |
|---|---|
Molecular Formula |
C7H5N5O7 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
6-diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H5N5O7/c1-2-3(9-8)7(13)6(12(18)19)5(11(16)17)4(2)10(14)15/h7,13H,1H3 |
InChI Key |
YFEZKIXGIKGWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(C1=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol typically involves multiple steps, starting from readily available precursors One common method includes the nitration of a suitable cyclohexadienone derivative, followed by diazotization
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted cyclohexadienones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing.
Industry: Its unique properties make it valuable in the development of advanced materials and explosives.
Mechanism of Action
The mechanism of action of 6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the nitro groups can undergo reduction or substitution. These reactions often target specific molecular pathways, making the compound useful in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
- 6-Diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
Uniqueness
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural difference can lead to distinct chemical behaviors and applications compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


